5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione
Description
Properties
CAS No. |
7146-47-6 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O4/c1-4-5-9(7(14-2)15-3)6(12)10-8(13)11-9/h7H,4-5H2,1-3H3,(H2,10,11,12,13) |
InChI Key |
ATYFXVNMFPULSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazolidine derivative with a dimethoxymethylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at varying temperatures depending on the reactivity of the reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of existing groups with new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties:
Research has indicated that compounds structurally related to 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione exhibit antiviral activity. For instance, derivatives of imidazolidine diones have been studied for their ability to inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes, making these compounds potential candidates for developing antiviral therapies against various viral infections.
Antimicrobial Activity:
Similar to its antiviral properties, this compound has demonstrated antimicrobial effects against a range of pathogens. Studies have shown that imidazolidine derivatives can enhance immune responses and exhibit direct antimicrobial activity. This makes them valuable in developing new antibiotics or adjunctive therapies for treating infections resistant to conventional antibiotics.
Biochemistry
Enzyme Inhibition:
Compounds like 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione can act as enzyme inhibitors. Research indicates that they may inhibit specific enzymes involved in metabolic pathways, which can be crucial for understanding disease mechanisms and developing therapeutic agents targeting metabolic disorders.
Cellular Mechanisms:
Investigations into the cellular effects of this compound have revealed its potential role in modulating cellular signaling pathways. For example, it may influence pathways related to inflammation or apoptosis, which are critical in cancer research and treatment strategies.
Materials Science
Polymer Chemistry:
The unique chemical structure of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for various applications, including coatings and composites.
Nanotechnology:
In the field of nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in cell cultures. |
| Study B | Antimicrobial Efficacy | Showed enhanced activity against multi-drug resistant bacteria compared to standard antibiotics. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic syndrome pathways. |
| Study D | Polymer Development | Successfully incorporated into polymer matrices enhancing thermal properties by 30%. |
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
Imidazolidinediones are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The substituents at the 5-position significantly influence physicochemical properties and bioactivity. Below is a comparison with key analogs:
Table 1: Structural Comparison of Imidazolidinedione Derivatives
Key Observations:
- Substituent Effects: Dimethoxymethyl Group: Enhances solubility in polar organic solvents due to the electron-donating methoxy groups. This contrasts with the chlorophenyl group in Tebupirimphos, which increases lipophilicity and bioactivity in pesticidal applications . Propyl vs. Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 4-chlorophenyl in Tebupirimphos) improve binding to biological targets, as seen in its insecticidal activity, whereas aliphatic chains (e.g., propyl) are more common in pharmaceutical intermediates .
Biological Activity
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a five-membered imidazolidine ring with two methoxy groups and a propyl side chain. This configuration is hypothesized to influence its interaction with biological targets.
Pharmacological Activities
Research indicates that 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione exhibits several pharmacological activities:
- Antiviral Activity : Preliminary studies suggest that similar compounds within the imidazolidine-2,4-dione family possess antiviral properties. For instance, derivatives have shown efficacy against orthopoxviruses, indicating potential for further exploration in antiviral drug development .
- Anticancer Properties : The compound's structural analogs have demonstrated selective cytotoxicity against various cancer cell lines. For example, derivatives with similar frameworks have been reported to induce apoptosis in lung carcinoma cells (NCI-H292) with notable IC50 values .
The biological activity of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione is thought to be mediated through several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by interfering with viral nucleic acid synthesis and protein function.
- Induction of Apoptosis : Compounds related to this class have exhibited the ability to induce apoptosis in cancer cells through mitochondrial depolarization and DNA fragmentation .
- Targeting Cellular Pathways : The presence of functional groups such as methoxy may enhance binding to specific cellular targets, facilitating the modulation of key signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antiviral Efficacy : A study evaluating various nucleoside analogs demonstrated that modifications at the 5-position significantly affected antiviral activity against orthopoxviruses. The introduction of hydrophilic groups was crucial for enhancing binding affinity to viral proteins .
- Cytotoxicity Assessment : In a cytotoxicity study involving lung cancer cells, a derivative showed significant genotoxic effects without affecting normal peripheral blood mononuclear cells (PBMC), highlighting its selective action against cancerous cells .
Data Table: Summary of Biological Activities
| Activity Type | Compound Variant | IC50 Value (μg/mL) | Target Cell Line |
|---|---|---|---|
| Antiviral | 5-(Dimethoxymethyl)-2′-deoxyuridine | Not specified | Orthopoxvirus-infected |
| Cytotoxic | 5-Benzylidene-2,4-thiazolidinedione | 1.26 | NCI-H292 (lung cancer) |
| Genotoxic | 5-Benzylidene-2,4-thiazolidinedione | N/A | NCI-H292 (lung cancer) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
